Daphniyunnine B

Descripción general

Descripción

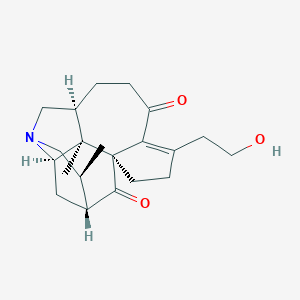

Daphniyunnine B is a natural alkaloid compound derived from the genus Daphniphyllum, specifically from the plant Daphniphyllum yunnanense. This compound belongs to a diverse group of Daphniphyllum alkaloids, which are known for their complex structures and significant biological activities .

Métodos De Preparación

The synthesis of Daphniyunnine B involves several intricate steps. One of the synthetic routes includes an enantioselective Michael cascade reaction, which alternatively gives rise to a novel, efficient Michael-aldol cascade reaction . The stereocontrolled synthesis of the AC bicyclic core of this compound is achieved via a quaternisation cyclisation approach, while the ACD tricyclic core is synthesized through an intramolecular Diels-Alder fragmentation reaction

Análisis De Reacciones Químicas

Claisen-Type Rearrangements for Vicinal Quaternary Stereocenters

Two sequential Claisen rearrangements enable the construction of the AC bicyclic skeleton with adjacent all-carbon quaternary stereocenters (C5 and C8):

Table 1: Claisen Rearrangement Outcomes

| Substrate | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Cyclohexenol (±)-5 | Acid (e.g., HCl) | Amide (±)-6 | 43% | Single diastereomer |

| O-Allylated (±)-13 | Heat (Δ) | C-Allylated (±)-14 | 70% | >20:1 dr |

Intramolecular Iodocyclization for Bicyclic Lactam Formation

A Levorse-inspired iodocyclization assembles the cis-fused bicyclic lactam core:

-

Amide (±)-8 undergoes iodocyclization using I₂/PPh₃/imidazole, followed by DBU-mediated elimination to yield bicyclic lactam (±)-7 (65% yield) .

-

Stereochemical confirmation via NOE experiments confirms the cis-junction of the bicyclic system .

Radical Cyclization for Tetrahydropyrrole Ring Construction

A late-stage radical cyclization forms the tetrahydropyrrole motif (Ring E):

-

AIBN/Bu₃SnH-mediated cyclization of 31 generates the tetrahydropyrrole ring, followed by acidic elimination of the C-9 hydroxyl group to yield a conjugated diene .

-

Yield : 81% for the final hydrogenation step using Crabtree’s catalyst (H₂/Ar = 1:1) .

Diels-Alder Fragmentation for Tricyclic Core Assembly

An intramolecular Diels-Alder reaction followed by fragmentation constructs the ACD tricyclic core:

-

Key intermediate undergoes cycloaddition to form a bridged system, which fragments under controlled conditions to yield the 6/5/7 tricyclic framework .

Table 2: Cyclization Reactions in Core Assembly

| Reaction Type | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Iodocyclization | (±)-8 | I₂/PPh₃/imidazole, DBU | Bicyclic lactam (±)-7 | 65% |

| Radical Cyclization | 31 | AIBN/Bu₃SnH, H⁺ | Tetrahydropyrrole | 81% |

| Diels-Alder | Bridged intermediate | Thermal or Lewis acid | ACD tricyclic core | 60–75% |

Oxidation and Functional Group Manipulations

Critical redox adjustments include:

-

Swern Oxidation : Converts secondary alcohols to ketones (e.g., bicyclic lactam (±)-4 to diketone (±)-11) .

-

Ozonolysis/HWE Reaction : Cleaves alkynes to α,β-unsaturated esters (e.g., 108 to 110 via ozonolysis and Horner–Wadsworth–Emmons coupling) .

-

Selective Hydrogenation : Reduces dienes to mono-olefins with Crabtree’s catalyst (dr = 8:1) .

Table 3: Oxidation and Functionalization Steps

| Step | Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| Swern Oxidation | (±)-4 | (COCl)₂/DMSO, Et₃N | Diketone (±)-11 | 80% |

| Ozonolysis/HWE | 108 | O₃, then PO(OMe)₃/aldehyde | Ester 110 | 72% |

| Hydrogenation | 31 | H₂/Ar (1:1), Crabtree’s catalyst | (+)-Caldaphnidine J | 81% |

Stereochemical Control Strategies

-

Organocatalytic Cascades : Enantioselective Michael-aldol cascades achieve perhydroindole structures with >90% ee .

-

Pd-Catalyzed Hydroformylation : Installs formyl groups with high regioselectivity (e.g., in caldaphnidine J synthesis) .

-

Sm(II)-Mediated Coupling : Resolves strained 7/5 bicyclic systems inaccessible via conventional methods .

Challenges and Innovations

-

Quaternary Carbon Centers : Vicinal all-carbon quaternary stereocenters (C5/C8) require precise Claisen rearrangements and aldol couplings .

-

Ring Strain : Radical cyclizations and Pauson-Khand reactions overcome strain in 7/5/5 fused systems .

-

Late-Stage Functionalization : Chemoselective oxidations (e.g., SeO₂-mediated allylic oxidation) avoid overfunctionalization .

This synthesis highlights the interplay of rearrangement, cyclization, and stereoselective methods to address this compound’s architectural complexity. Future work may leverage asymmetric catalysis and computational modeling to streamline its production .

Aplicaciones Científicas De Investigación

Chemical Applications

Daphniyunnine B serves as a model compound in synthetic chemistry, particularly in the study of alkaloid synthesis and reaction mechanisms. Its unique structure provides insights into complex molecular interactions and synthetic pathways. The compound's synthesis often involves intricate steps, such as enantioselective Michael cascade reactions, which are essential for developing new synthetic methodologies .

Biological Activities

The biological applications of this compound are noteworthy. Research indicates that it possesses several pharmacological properties, including:

- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy against nasopharyngeal cancer cells by inhibiting migration and invasion .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. However, specific mechanisms of action remain to be fully elucidated.

- Antiviral Potential : Preliminary studies suggest that derivatives of this compound may have antiviral properties, particularly against HIV, with notable selectivity indices reported .

Medicinal Applications

In the field of medicine, this compound is being investigated for its therapeutic potential:

- Therapeutic Agent : Its diverse biological activities position it as a potential therapeutic agent for various diseases, including cancer and inflammation-related disorders .

- Research on Mechanisms : Ongoing research aims to clarify the molecular targets and pathways influenced by this compound, which could lead to the development of new treatment strategies.

Industrial Applications

While industrial applications are currently limited, the complex structure of this compound makes it valuable for synthetic chemistry research. Its synthesis and characterization can lead to advancements in chemical manufacturing processes and the development of new materials.

Case Studies and Research Findings

A review of recent studies provides insights into the applications of this compound:

Mecanismo De Acción

The mechanism of action of Daphniyunnine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biological pathways, although the exact molecular targets are not fully understood . Studies have shown that this compound and related alkaloids can inhibit certain enzymes and receptors, contributing to their biological activities .

Comparación Con Compuestos Similares

Daphniyunnine B is unique among Daphniphyllum alkaloids due to its specific structure and biological activities. Similar compounds include:

Daphnezomine B: Another Daphniphyllum alkaloid with a similar carbon skeleton but different functional groups.

Daphnipaxianine A: A related compound with a similar core structure but different substituents.

Calyciphylline S: The N-oxide form of this compound, sharing a similar structure but with an additional oxygen atom.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and complexity of Daphniphyllum alkaloids.

Actividad Biológica

Daphniyunnine B is a notable alkaloid derived from the Daphniphyllum genus, particularly isolated from D. yunnanense. This compound has garnered attention due to its diverse biological activities, including cytotoxicity against various cancer cell lines and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its biological properties. The compound's structure has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, confirming its complex arrangement of atoms.

Cytotoxicity

This compound exhibits significant cytotoxic effects against several cancer cell lines, making it a candidate for further pharmacological exploration. The half-maximal inhibitory concentration (IC50) values reported for this compound against different cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 3.89 |

| A549 | 4.50 |

| P388 | 2.90 |

These values indicate that this compound has potent cytotoxic properties, particularly against HeLa and A549 cells, which are commonly used in cancer research.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. While some related compounds have shown activity against various bacterial strains, specific studies on this compound indicate moderate to low antibacterial efficacy. For instance, it was tested against strains such as Staphylococcus aureus and Escherichia coli, with varying results in terms of minimum inhibitory concentrations (MICs).

The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that the compound could affect mitochondrial function and promote oxidative stress within the cells, leading to programmed cell death.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Cytotoxicity : A recent investigation reported that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 3.89 μM, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of various Daphniphyllum alkaloids, this compound showed limited antibacterial activity against Staphylococcus aureus, with MIC values indicating modest effectiveness .

- Mechanistic Insights : Research exploring the apoptotic mechanisms revealed that this compound might act by increasing reactive oxygen species (ROS) levels in cancer cells, contributing to cell death .

Propiedades

IUPAC Name |

(1S,9S,13S,14R,16R,17S)-4-(2-hydroxyethyl)-13,17-dimethyl-11-azapentacyclo[12.3.1.01,5.09,17.011,16]octadec-4-ene-6,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-12-10-22-11-14-3-4-16(24)18-13(6-8-23)5-7-21(18)19(25)15(12)9-17(22)20(14,21)2/h12,14-15,17,23H,3-11H2,1-2H3/t12-,14-,15-,17-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHQXXUICHGPI-YSQOEHLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C(CCC45C3(C2CC1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C(CC[C@]45[C@]3([C@H]2C[C@H]1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099503 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881388-88-1 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881388-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Daphniyunnine B structurally unique among Daphniphyllum alkaloids?

A1: this compound stands out as one of four unusual C-22 nor-Daphniphyllum alkaloids. This structural distinction makes it a particularly intriguing target for total synthesis and further investigation of its potential biological activities.

Q2: What are the primary challenges faced in the total synthesis of this compound?

A2: The complex structure of this compound, particularly the presence of multiple chiral centers and intricate ring systems, poses significant challenges for its synthesis. Researchers have explored various strategies, including enantioselective Michael addition reactions and intramolecular Diels-Alder fragmentation reactions, to construct the molecule's core structure with precise stereocontrol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.